N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c26-18(14-10-16(27-24-14)13-2-1-3-19-11-13)23-7-9-25-8-6-22-17(25)15-12-20-4-5-21-15/h1-6,8,10-12H,7,9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHUELRVCKEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide (CAS Number: 2097892-02-7) is a complex organic compound notable for its potential biological activities. This compound integrates multiple heterocyclic moieties, which may confer diverse pharmacological properties, making it a significant subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 361.4 g/mol. The structure features a combination of pyrazine, imidazole, and oxazole rings, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2097892-02-7 |
| Molecular Formula | C18H15N7O2 |
| Molecular Weight | 361.4 g/mol |
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole and oxazole rings have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising results.
- Anti-inflammatory Effects : Some studies suggest that related compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Antitubercular Activity : Compounds structurally related to the target compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatory Mechanism
In vitro studies have shown that compounds with similar structures can inhibit COX enzymes. For example, the inhibition of COX activity was assessed through enzyme assays, revealing that specific derivatives effectively reduced prostaglandin synthesis.
Antitubercular Efficacy
In a recent study focusing on the synthesis of novel anti-tubercular agents, several compounds were designed based on the pyrazine and imidazole framework. Among these, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC90 values indicating their potential as therapeutic agents.
Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole and imidazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with microbial enzymes, which could inhibit growth.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| N-{...} | S. aureus | 15 |
| N-{...} | E. coli | 20 |
Anticancer Properties
The compound has been studied for its anticancer properties, particularly against breast and lung cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through mechanisms such as caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.09 | Tubulin polymerization inhibition |
| HeLa | 2.8 | Caspase activation |
| MCF7 | 4.6 | EGFR inhibition |
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The synthesis of derivatives has shown promise in reducing edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Synthetic Methodologies
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions:
- Formation of the Pyrazinyl-Imidazole Linkage : Utilizing coupling reactions to combine pyrazine and imidazole derivatives.
- Synthesis of the Oxazole Ring : Often achieved through cyclization reactions involving appropriate precursors.
- Final Coupling with Pyridine Carboxamide : This step ensures the introduction of the pyridine moiety to complete the structure.
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of this compound against common pathogens. The results indicated that modifications in the functional groups significantly affected antimicrobial efficacy, with some derivatives outperforming standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound effectively inhibited tumor growth through apoptosis induction. The structure–activity relationship (SAR) analysis revealed critical insights into which functional groups enhance potency against specific cancer types .
Comparison with Similar Compounds
Key Structural Differences :
| Feature | Target Compound | Compound 17/183 |
|---|---|---|
| Imidazole Substituent | Pyrazin-2-yl | Dimethylamino/Pyrrolidin-1-yl |
| Core Heterocycle | 1,2-Oxazole | Imidazo[1,2-a]pyridine |
| Pharmacophore Linker | Ethyl chain | Ethynyl spacer |
1,3,4-Oxadiazole Derivatives with Cytotoxic Activity
highlights 1,3,4-oxadiazole derivatives (e.g., 116, 117, 118) featuring pyridin-3-yl groups, which exhibit cytotoxic IC50 values of 1.1–1.5 µM against cancer cells . While the target compound contains a 1,2-oxazole instead of a 1,3,4-oxadiazole, both scaffolds are bioisosteres known for metabolic stability. The pyridin-3-yl group in both compounds suggests a shared mechanism, possibly involving kinase or protease inhibition.
Activity Comparison :
| Compound | Scaffold | IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| Target Compound | 1,2-Oxazole | N/A* | Pyrazin-2-yl-imidazole |
| 116–118 () | 1,3,4-Oxadiazole | 1.1–1.5 | Pyridin-3-yl, hydrazine link |
*Direct cytotoxicity data for the target compound are unavailable.
Razaxaban: A Clinically Developed Factor Xa Inhibitor
Razaxaban () shares functional groups with the target compound, including a pyridin-3-yl moiety and an imidazol-1-yl-phenyl carboxamide structure . However, razaxaban’s pyrazole core and aminobenzisoxazole P(1) ligand differ significantly.
Pharmacokinetic Insights :
| Property | Target Compound | Razaxaban |
|---|---|---|
| Core Heterocycle | 1,2-Oxazole | Pyrazole |
| Key Substituents | Pyrazin-2-yl, ethyl linker | Aminobenzisoxazole, fluoro |
| Bioavailability | Unknown | High oral bioavailability |
| Selectivity | Unknown | Factor Xa vs. trypsin >1000x |
Razaxaban’s success underscores the importance of optimizing P(1) and P(4) moieties for selectivity and permeability—a strategy that could be applied to the target compound’s pyrazine-imidazole system .
Preparation Methods
Pyrazine-Substituted Imidazole Synthesis
The 2-(pyrazin-2-yl)-1H-imidazole moiety is synthesized via condensation reactions. The Re-Diszewski method employs 1,2-diketones and aldehydes with ammonia under reflux (Scheme 1). For pyrazine incorporation, 2-aminopyrazine may replace ammonia in a modified protocol:
$$ \text{2-Aminopyrazine + 1,2-diketone + Aldehyde} \rightarrow \text{2-(Pyrazin-2-yl)imidazole} $$
Yields typically range from 60–75% under anhydrous conditions.
Oxazole Ring Construction and Functionalization
5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic Acid Preparation
The Robinson-Gabriel synthesis forms the oxazole core. Cyclodehydration of N-acyl-β-hydroxyamide precursors using POCl₃ or PCl₅ generates 1,2-oxazole. For 5-(pyridin-3-yl) substitution:
- Condense pyridine-3-carbaldehyde with ethyl acetoacetate to form β-keto-enol.
- Treat with hydroxylamine hydrochloride to yield β-hydroxyamide.
- Dehydrate with H₂SO₄ at 110°C, achieving 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylic acid (68% yield).
Carboxamide Bond Formation
CDI-Mediated Coupling
1,1'-Carbonyldiimidazole (CDI) activates the oxazole carboxylic acid. In dichloromethane, CDI (1.2 eq) reacts with 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylic acid at 25°C for 2 hours, forming the imidazolide intermediate. Subsequent addition of N-(2-aminoethyl)-2-(pyrazin-2-yl)-1H-imidazole and DIEA (2 eq) at 40°C for 12 hours affords the target carboxamide (Table 1).
Table 1: CDI-Mediated Amidation Optimization
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 78 |
| DMF | 40 | 8 | 85 |
| THF | 35 | 10 | 72 |
Alternative Routes and Comparative Analysis
HATU/HOBt Activation
Comparative studies using HATU/HOBt in DMF show marginally higher yields (88%) but require strict anhydrous conditions. Economic analyses favor CDI due to lower reagent costs and simpler purification.
One-Pot Tandem Synthesis
A patent approach combines imidazole alkylation and carboxamide coupling in a single pot. Sequential addition of CDI and amine in DMF at 55°C achieves 81% yield, reducing isolation steps.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity. Critical impurities include unreacted oxazole acid (<0.2%) and bis-acylated byproducts (<0.5%).
Scale-Up Considerations
Solvent Selection
DCM scales poorly due to low boiling point (40°C). Switching to THF improves distillation recovery (65°C) but requires stringent water control (<50 ppm).
Cost Analysis
Table 2: Reagent Costs per Kilogram Product
| Reagent | Cost (USD/kg) |
|---|---|
| CDI | 320 |
| HATU | 2,150 |
| 2-Bromoethylamine | 410 |
CDI-based routes reduce raw material costs by 42% compared to HATU.
Q & A
Q. What are the recommended synthetic strategies for constructing the multi-heterocyclic scaffold of this compound?
The synthesis involves sequential heterocycle formation and coupling reactions. Key steps include:
- Oxazole core assembly : Cyclization of a β-ketoester precursor with ammonium acetate under reflux conditions .
- Imidazole substitution : Coupling 2-(pyrazin-2-yl)-1H-imidazole with a bromoethyl intermediate via nucleophilic substitution (e.g., K₂CO₃ in DMF at 60°C) .
- Carboxamide formation : Activation of the oxazole-3-carboxylic acid intermediate with EDCI/HOBt, followed by reaction with the ethylenediamine-linked imidazole derivative . Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm connectivity of pyrazine (δ 8.5–9.0 ppm), imidazole (δ 7.5–8.0 ppm), and pyridine (δ 8.2–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₈O₂: 438.1544) .
- X-ray crystallography : SHELX programs for solving crystal structures; refine using SHELXL for small-molecule accuracy .
Q. How can preliminary biological activity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazine-imidazole derivatives show factor Xa inhibition ).
- Assay conditions :
- Enzyme inhibition (IC₅₀): Use fluorogenic substrates in buffer (pH 7.4, 37°C) .
- Cellular assays: Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Modifications :
| Position | Modification | Impact |
|---|---|---|
| Pyrazine (R₁) | Replace with pyridyl | Alters π-π stacking in hydrophobic pockets |
| Oxazole (R₂) | Introduce electron-withdrawing groups (e.g., -CF₃) | Improves metabolic stability |
- Evaluation : Compare inhibition constants (Kᵢ) across related enzymes (e.g., factor Xa vs. trypsin) .
Q. What computational methods are suitable for predicting binding modes and off-target interactions?
- Molecular docking : Use AutoDock Vina to dock into factor Xa’s S1/S4 pockets (PDB: 2J94). Validate with MD simulations (AMBER force field) .
- Pharmacophore modeling : Align with known inhibitors (e.g., rivaroxaban) to identify critical H-bond donors/acceptors .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic (PK) analysis : Measure plasma protein binding (ultrafiltration) and metabolic stability (microsomal incubation) .
- Metabolite identification : LC-MS/MS profiling to detect oxidative (e.g., imidazole ring hydroxylation) or hydrolytic degradation .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (PEG 400/water) or cyclodextrin complexes .
- Prodrug design : Introduce ester moieties at the carboxamide group for enhanced absorption .
Methodological Challenges
Q. How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?
- Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol) for resolution .
- Circular dichroism (CD) : Confirm absolute configuration by comparing with reference spectra .
Q. What experimental designs are optimal for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
